molecular formula C5H4N6O2 B2481531 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide CAS No. 108030-65-5

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Cat. No.: B2481531
CAS No.: 108030-65-5
M. Wt: 180.127
InChI Key: SWRRSVJSVVRGKD-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a chemical compound known for its significant role in the synthesis of antitumor drugs. It is an intermediate for the preparation of temozolomide, a well-known antitumor drug used in the treatment of glioblastoma and anaplastic astrocytoma .

Biochemical Analysis

Biochemical Properties

The primary target of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is the DNA in tumor cells. The compound interacts with the guanine segment of a sequence of three or more guanines on DNA . This interaction leads to DNA methylation , a process that can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells . This is the primary mechanism of tumor resistance to alkylating agents, including this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves the methylation of DNA . The compound is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . MTIC decomposes spontaneously to form 5-aminoimidazole-4-carboxamide (ACI) and a methyldiazonium ion . The methyldiazonium ion then attacks the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that the compound exhibits potent inhibition against tumor cell lines . At a concentration of 40 μg/mL, the survival rate of all tested tumor cells was less than 10% .

Metabolic Pathways

In vivo, this compound is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . This conversion is part of the metabolic pathway of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves the in situ generation of its anion from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to produce temozolomide, avoiding the use of methyl isocyanate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above is efficient and can be adapted for large-scale production, ensuring the compound’s availability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2/c6-3(12)2-4-8-10-9-5(13)11(4)1-7-2/h1H,(H2,6,12)(H,8,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRRSVJSVVRGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2N1C(=O)NN=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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